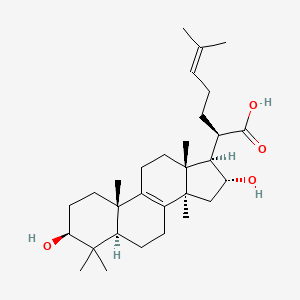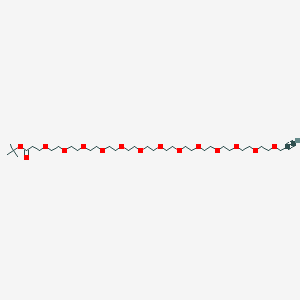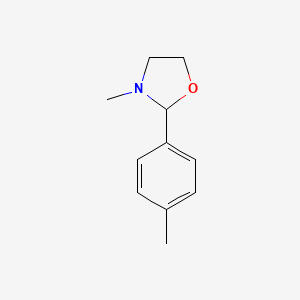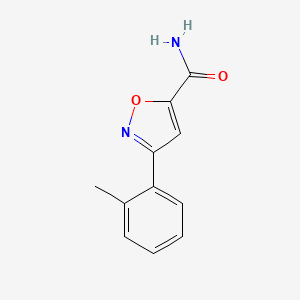
Benzyl-PEG8-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG8-Br, also known as Benzyl-PEG8-bromide, is a heterobifunctional polyethylene glycol (PEG) linker. It contains a benzyl group and a bromide group, making it a versatile compound for various chemical and biological applications. The bromide group can be replaced by nucleophilic reagents, which is useful for bioconjugation and PEGylation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG8-Br is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain, followed by the introduction of a bromide group. The general synthetic route involves the following steps:
PEGylation: The PEG chain is activated and reacted with a benzyl alcohol to form a benzyl-PEG intermediate.
Bromination: The benzyl-PEG intermediate is then reacted with a brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), to introduce the bromide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG8-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols, forming new covalent bonds.
Oxidation and Reduction: While the PEG chain is generally inert, the benzyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, reacting this compound with an amine would yield a benzyl-PEG8-amine product.
Applications De Recherche Scientifique
Benzyl-PEG8-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and antibodies to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of PEGylated materials for various industrial applications
Mécanisme D'action
The mechanism of action of Benzyl-PEG8-Br primarily involves its role as a linker or conjugating agent. The bromide group reacts with nucleophiles, forming stable covalent bonds. This allows for the attachment of various functional groups or biomolecules to the PEG chain, enhancing their properties such as solubility, stability, and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG4-Br: A shorter PEG chain with similar functional groups.
Benzyl-PEG12-Br: A longer PEG chain with similar functional groups.
Methoxy-PEG8-Br: Contains a methoxy group instead of a benzyl group
Uniqueness
Benzyl-PEG8-Br is unique due to its specific PEG chain length and the presence of both benzyl and bromide groups. This combination provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The benzyl group also offers additional functionalization possibilities compared to methoxy-PEG derivatives .
Propriétés
Formule moléculaire |
C23H39BrO8 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C23H39BrO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |
Clé InChI |
JIJIJBYWLCWPEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)


![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)


![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)


